molecular formula C10H10N4O2 B1589640 N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide CAS No. 39263-34-8

N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide

Cat. No. B1589640
Key on ui cas rn: 39263-34-8
M. Wt: 218.21 g/mol
InChI Key: RLSZPRPVHOOMBN-UHFFFAOYSA-N
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Patent
US08404698B2

Procedure details

—Fifteen grams of 5-nitroanthranilonitrile (compound 1, 92 mmol) was added to 25 ml of N,N-dimethylformamide in 200 ml of chloroform and the reaction mixture was heated under reflux for 5 hrs at 170° C. After cooling the reaction mixture at room temperature for 30 min and at 4° C. for 1 hr, the solid residue was washed with diethyl ether to give 19.23 g of compound 2 (yield, 96%). 1H-NMR (300 MHz, d6-DMSO): δ 8.48 (s, 1H), 8.27 (s, 1H), 7.38 (s, 1H), 3.06 (s, 3H), 3.17 (s, 3H).
Quantity
92 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[C:8]([C:9]#[N:10])[C:7]([NH2:12])=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH3:13][N:14]([CH3:17])[CH:15]=O>C(Cl)(Cl)Cl>[C:9]([C:8]1[CH:11]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=[CH:6][C:7]=1[N:12]=[CH:13][N:14]([CH3:17])[CH3:15])#[N:10]

Inputs

Step One
Name
Quantity
92 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(C#N)=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(C#N)=C1)N
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture at room temperature for 30 min
Duration
30 min
WASH
Type
WASH
Details
the solid residue was washed with diethyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C1=C(C=CC(=C1)[N+](=O)[O-])N=CN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 19.23 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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